molecular formula C14H12Cl2N2O2S B10975138 2-{[(3,4-Dichlorophenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxamide

2-{[(3,4-Dichlorophenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B10975138
M. Wt: 343.2 g/mol
InChI Key: OKQGUVBGMMHSOX-UHFFFAOYSA-N
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Description

2-[(3,4-DICHLOROBENZOYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a thiophene ring substituted with dichlorobenzoyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-DICHLOROBENZOYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE typically involves the reaction of 3,4-dichlorobenzoyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The resulting intermediate is then reacted with 4,5-dimethylthiophene-3-carboxylic acid to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-DICHLOROBENZOYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-[(3,4-DICHLOROBENZOYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3,4-DICHLOROBENZOYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,4-DICHLOROBENZOYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H12Cl2N2O2S

Molecular Weight

343.2 g/mol

IUPAC Name

2-[(3,4-dichlorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide

InChI

InChI=1S/C14H12Cl2N2O2S/c1-6-7(2)21-14(11(6)12(17)19)18-13(20)8-3-4-9(15)10(16)5-8/h3-5H,1-2H3,(H2,17,19)(H,18,20)

InChI Key

OKQGUVBGMMHSOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=C(C=C2)Cl)Cl)C

Origin of Product

United States

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